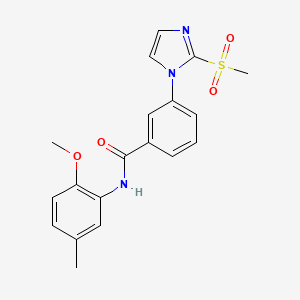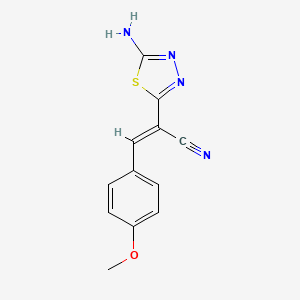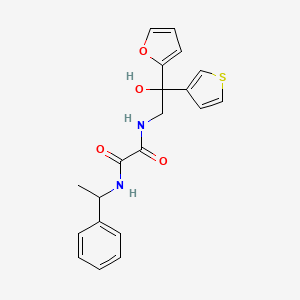
N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biochemistry.
Applications De Recherche Scientifique
Anti-Inflammatory Applications
Compounds containing a thiophene nucleus, such as this one, have been reported to possess anti-inflammatory properties . They can act as effective drugs in the treatment of diseases where inflammation is a key symptom.
Anti-Psychotic Applications
Thiophene derivatives have also been found to have anti-psychotic effects . This makes them potentially useful in the treatment of mental health disorders such as schizophrenia.
Anti-Arrhythmic Applications
The compound’s thiophene moiety contributes to its potential as an anti-arrhythmic agent . This means it could be used in the treatment of irregular heartbeats or arrhythmias.
Anti-Anxiety Applications
Thiophene-based compounds have been reported to possess anti-anxiety properties . This suggests potential use in the treatment of anxiety disorders.
Anti-Fungal Applications
Both thiophene and imidazole moieties are known for their anti-fungal properties . This compound could therefore be used in the development of new anti-fungal medications.
Antioxidant Applications
Compounds containing an imidazole ring, like this one, have been found to possess antioxidant properties . They can act as free radical scavengers, helping to protect the body’s cells from damage.
Anti-Microbial Applications
Thiophene-based compounds have been reported to have anti-microbial effects . This suggests they could be used in the treatment of various bacterial infections.
Anti-Cancer Applications
Both thiophene and imidazole derivatives have been found to inhibit kinases, which are enzymes that play a key role in the growth and proliferation of cancer cells . This suggests potential applications in the development of new anti-cancer therapies.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14(15-6-3-2-4-7-15)22-19(24)18(23)21-13-20(25,16-9-11-27-12-16)17-8-5-10-26-17/h2-12,14,25H,13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMMCCMWDALYRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



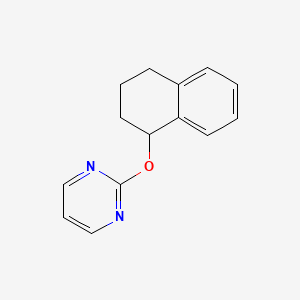
![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2363988.png)
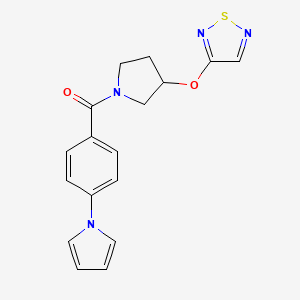
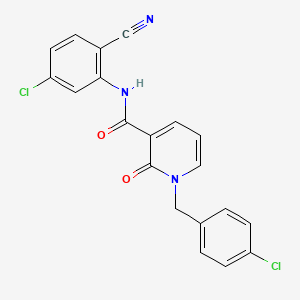
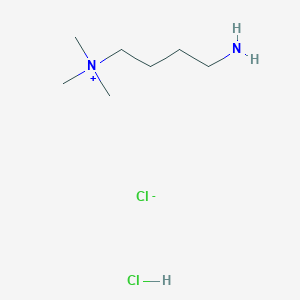
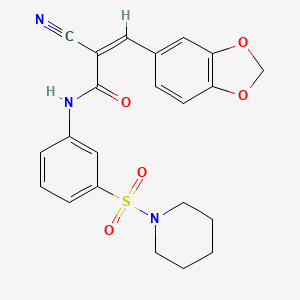
![2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2363995.png)
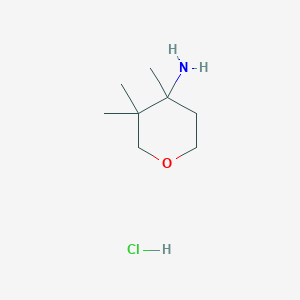
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2363998.png)
![1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone](/img/structure/B2364002.png)
